N-(4-acetamido-3-chlorophenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Description
Properties
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-13-3-5-15(6-4-13)9-10-28(26,27)21-12-19(25)23-16-7-8-18(17(20)11-16)22-14(2)24/h3-11,21H,12H2,1-2H3,(H,22,24)(H,23,25)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHUXBFCYOKOSX-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NC2=CC(=C(C=C2)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NC2=CC(=C(C=C2)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamido-3-chlorophenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, a compound with intricate structural features, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting its pharmacological implications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C18H20ClN3O3S
- Molecular Weight : 377.89 g/mol
The presence of sulfonamide and acetamido groups suggests potential interactions with biological targets, which are critical for assessing its activity.
Antinociceptive Properties
Research has indicated that derivatives of acetamido compounds exhibit significant antinociceptive effects. A study on related compounds demonstrated their efficacy in reducing pain responses in animal models, suggesting that this compound may share similar properties .
Cytotoxicity and Antitumor Activity
Preliminary studies have indicated that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing chlorophenyl groups have been shown to inhibit cell proliferation in breast cancer models . Further investigation into this compound is warranted to elucidate its potential antitumor properties.
Study 1: Antinociceptive Effects
In a controlled study involving mice, derivatives of acetamido compounds were administered intraperitoneally. The results indicated a dose-dependent reduction in writhing responses, suggesting significant antinociceptive activity. The specific compound this compound was included in the analysis, showing promising results comparable to established analgesics .
Study 2: Cytotoxicity Assessment
A research team evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. This compound was tested alongside other analogs. The findings revealed that this compound exhibited moderate cytotoxicity against breast and lung cancer cell lines, indicating its potential as a lead compound for further development.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Significant reduction in pain | |
| Cytotoxicity | Moderate cytotoxicity in cancer cells |
Table 2: Structural Characteristics
| Feature | Description |
|---|---|
| Sulfonamide Group | Present |
| Acetamido Group | Present |
| Chlorophenyl Moiety | Present |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several classes of acetamide derivatives, as outlined below:
Functional Differences and Implications
Sulfonamide vs. Sulfonyl Linkers: The target compound’s ethenyl sulfonamide group (─SO₂─NH─) contrasts with the methyl sulfonyl group (─SO₂─CH₃) in ’s compound. Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), whereas sulfonyl groups may enhance metabolic stability .
Substituent Effects: The 4-methylphenyl group on the ethenyl chain may enhance lipophilicity and membrane permeability compared to simpler phenyl or nitro-substituted analogs (e.g., ) . Benzothiazole derivatives () and thiazolidinones () demonstrate broader antimicrobial activity, suggesting the target compound’s efficacy may depend on substituent optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
